
2-(5-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetaldehyde is a complex organic compound that features a pyrazole ring substituted with an isopropyl group and a pyrazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetaldehyde typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The pyrazine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-(5-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetic acid.
Reduction: Formation of 2-(5-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethanol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(5-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which 2-(5-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. The pyrazole and pyrazine rings can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-isopropyl-5-thieno[3,2-b]thiophen-2-yl-1,3,4-oxadiazole
- (E)-2-(3-(substitutedstyryl)-5-(substitutedphenyl)-4,5-dihydropyrazol-1-yl)benzo[d]thiazole derivatives
Uniqueness
2-(5-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetaldehyde is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C12H14N4O |
|---|---|
Peso molecular |
230.27 g/mol |
Nombre IUPAC |
2-(5-propan-2-yl-3-pyrazin-2-ylpyrazol-1-yl)acetaldehyde |
InChI |
InChI=1S/C12H14N4O/c1-9(2)12-7-10(15-16(12)5-6-17)11-8-13-3-4-14-11/h3-4,6-9H,5H2,1-2H3 |
Clave InChI |
TZVDAQHDABKALC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=NN1CC=O)C2=NC=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Z)-N-((4-Fluorophenyl)(2-(4-(6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-yl)piperazin-1-yl)pyrimidin-5-yl)methylene)-2-methylpropane-2-sulfinamide](/img/structure/B13353624.png)

![2-Bromo-4-chlorodibenzo[b,d]thiophene](/img/structure/B13353642.png)
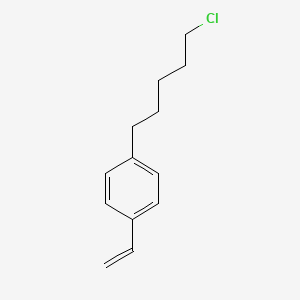
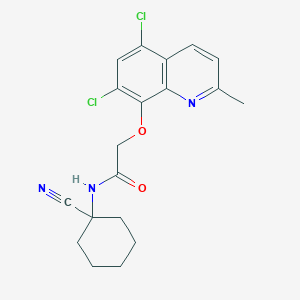
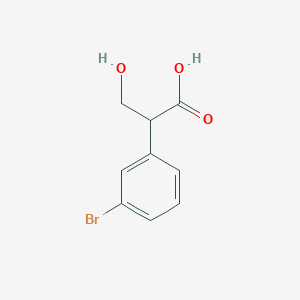
![2-[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B13353668.png)
![3-[(Methylsulfanyl)methyl]-6-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353675.png)
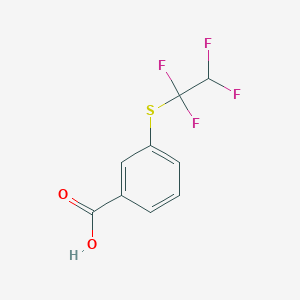
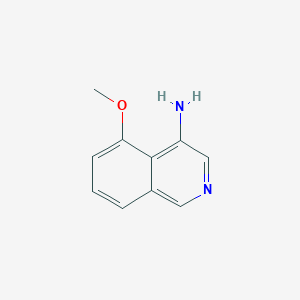
![((1S,2R)-[1,1'-Bi(cyclopropan)]-2-yl)methanamine](/img/structure/B13353686.png)
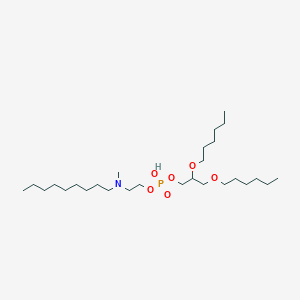
![Benzenesulfonylfluoride, 4-[[4-[(2-chloro-4-nitrophenoxy)methyl]benzoyl]amino]-](/img/structure/B13353689.png)
